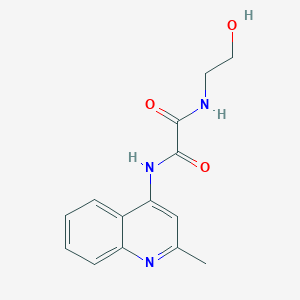

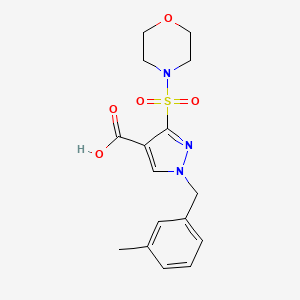

N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .科学的研究の応用

1. Synthesis and Chemical Properties

- A facile synthesis methodology for 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, which allows the synthesis of structurally diverse quinazolin-4-ones, indicating the versatility of similar compounds in organic synthesis (Mamedov et al., 2019).

2. Biological Activities

- N1-{4-[(10S)-Dihydroartemisinin-10-oxyl]}phenylmethylene-N2-(2-methylquinoline-4-yl)hydrazine derivatives have been evaluated for their activities against falcipain-2 of Plasmodium falciparum, showing significant antiplasmodial activity, which highlights the potential of similar compounds in antimalarial drug development (Luo et al., 2012).

3. Environmental Biodegradation

- The aerobic biodegradation of 4-methylquinoline by soil bacteria indicates that similar compounds can be metabolized in the environment, which is essential for assessing their environmental impact and for bioremediation strategies (Sutton et al., 1996).

4. Antimicrobial Potentials

- The antimicrobial potentials of active components isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues, including 4-methylquinoline, against foodborne bacteria suggest the application of similar compounds in developing natural preservatives and pharmaceuticals (Kim et al., 2014).

5. Corrosion Inhibition

- 8-Hydroxyquinoline derivatives, related to the chemical structure , have been explored as efficient corrosion inhibitors for metals, indicating the potential use of similar compounds in protecting industrial materials (Rbaa et al., 2019).

作用機序

Target of Action

The compound, also known as “N-(2-hydroxyethyl)-N’-(2-methylquinolin-4-yl)ethanediamide”, is a derivative of 4-hydroxy-2-quinolones . The primary targets of this compound are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, ERK1/2, and inhibits their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cellular processes such as cell growth and division .

Biochemical Pathways

The compound primarily affects the MAP kinase pathway . By inhibiting ERK1/2, it disrupts the signaling in this pathway, which can lead to downstream effects such as reduced cell proliferation and increased cell death .

Pharmacokinetics

Based on its structural similarity to other 4-hydroxy-2-quinolones , it is likely to have good bioavailability

Result of Action

The inhibition of ERK1/2 by the compound leads to disruption of the MAP kinase pathway . This can result in reduced cell proliferation and increased cell death, making it a potential candidate for antineoplastic activity .

特性

IUPAC Name |

N-(2-hydroxyethyl)-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-8-12(10-4-2-3-5-11(10)16-9)17-14(20)13(19)15-6-7-18/h2-5,8,18H,6-7H2,1H3,(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALYXBZUNIKHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2818328.png)

![5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2818329.png)

![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)

![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)